molecular formula C10H12ClN3O2 B13330484 (R)-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline

(R)-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline

Cat. No.: B13330484
M. Wt: 241.67 g/mol
InChI Key: NVBBHTOKDIEHAU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline is a complex organic compound featuring a pyrrolidine ring, a nitro group, and a chloro substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives .

Mechanism of Action

The mechanism of action of ®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the nitro group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

3-chloro-2-nitro-4-[(2R)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H12ClN3O2/c11-9-6(8-2-1-5-13-8)3-4-7(12)10(9)14(15)16/h3-4,8,13H,1-2,5,12H2/t8-/m1/s1

InChI Key

NVBBHTOKDIEHAU-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=C(C=C2)N)[N+](=O)[O-])Cl

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C=C2)N)[N+](=O)[O-])Cl

Origin of Product

United States

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